N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQONJPMUQFPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Acetylthiophene Moiety: The acetylthiophene moiety is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Linking the Two Moieties: The final step involves the coupling of the benzo[d]thiazole core with the acetylthiophene moiety via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where an ethyl halide is used to bridge the two components.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylthiophene moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The benzo[d]thiazole core is known for its bioactivity, including antimicrobial, antifungal, and anticancer properties . The acetylthiophene moiety may enhance these effects by improving the compound’s ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the benzo[d]thiazole and thiophene rings.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. Additionally, the compound may inhibit specific enzymes or receptors, leading to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., naphthalene in compound 14) correlate with lower yields (21%), likely due to steric hindrance during coupling reactions .
- Electron-donating groups (e.g., methoxy in compound 11) improve yields (59%), possibly by stabilizing intermediates .
- Aliphatic amines (e.g., cycloheptyl in compound 3e) show moderate yields (33%), while branched chains (e.g., cyclohexylmethyl in 3f) reduce efficiency (26.2%) .
Anti-Inflammatory and Enzyme Inhibition
- Compound 9b () : A triazole-thiazole hybrid with a fluorophenyl group exhibited strong docking interactions with enzymes, suggesting enhanced binding via halogen bonds .
- Nitazoxanide analogs () : The presence of a nitro group and hydrogen-bonding motifs (N–H···N) correlates with enzyme inhibition (e.g., PFOR), highlighting the role of intermolecular interactions .
Antimicrobial and Anticancer Potential
- Compound 3e () : Cycloheptyl groups may enhance lipophilicity, improving membrane penetration in antimicrobial targets .
Molecular Interactions and Pharmacokinetics
- Hydrogen Bonding : Compounds with amide groups (e.g., compound 11) form stable hydrogen bonds, critical for target binding .
- Halogen Effects : Fluorine or bromine substituents (e.g., 9b and 9c in ) improve binding through hydrophobic and halogen-bonding interactions .
- Solubility : Ethyl-thiophene derivatives (e.g., compound in ) may exhibit better solubility than aromatic analogs due to reduced planarity .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetylthiophene with benzo[d]thiazole derivatives under controlled conditions. The structural confirmation is usually achieved through techniques such as NMR and IR spectroscopy, ensuring the integrity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole moieties have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | S. aureus | High |
| 3j | E. faecium | Moderate |
| 7 | C. auris | Superior to fluconazole |
The compound 3h showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), while 3j exhibited moderate efficacy against vancomycin-resistant Enterococcus faecium . Furthermore, compounds with similar thiazole structures have been noted for their antifungal properties, particularly against resistant strains of Candida .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Research indicates that derivatives with a thiazole core can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The following table summarizes relevant findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Mitochondrial disruption |
| MCF-7 | 10.5 | Reactive oxygen species generation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can effectively target cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
A notable study involved the application of thiazole derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE). Although not directly related to this compound, it underscores the therapeutic potential of thiazole-containing compounds in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
